1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Profiling

Sourcing generic indole-3-carbaldehydes often leads to unwanted N-functionalization side reactions during Knoevenagel condensations, compromising library purity. This N-Et-5-MeO-2-Me derivative provides a clean, NH-protected aldehyde handle for reliable C-3 derivatization. - 5-MeO substitution is pharmacophoric for VEGFR-2/TDO inhibitor binding (docking-validated); 2-Me restricts conformation for defined SAR. - LogP 2.79, 0 H-bond donors, 3 rotatable bonds-predictable physicochemical profile for lead optimization. Supplied at ≥97% purity; store sealed, dry at 2-8°C for long-term stability.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
CAS No. 36149-66-3
Cat. No. B1309026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
CAS36149-66-3
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C
InChIInChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3
InChIKeySGCYPGGANRMDOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 36149-66-3): Structural Identity and Procurement Considerations


1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 36149-66-3) is a trisubstituted indole-3-carbaldehyde derivative bearing N-ethyl, C-5 methoxy, and C-2 methyl substituents on the indole core. Its molecular formula is C₁₃H₁₅NO₂ (MW 217.26 g/mol), with a computed density of 1.1±0.1 g/cm³, boiling point of 381.7±37.0 °C at 760 mmHg, and flash point of 184.6±26.5 °C . It is commercially available from multiple suppliers at purities typically ≥95–98% (e.g., Chemscene ≥97%, MolCore ≥98%) for research and further manufacturing use only, with recommended storage sealed in dry conditions at 2–8°C . The compound serves as a versatile building block in medicinal chemistry, particularly as an intermediate for the synthesis of tryptophan dioxygenase (TDO) inhibitors and other indole-based pharmacophores .

Why Generic Substitution Fails for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde: Substituent-Dependent SAR


Indole-3-carbaldehyde derivatives cannot be generically substituted because each substituent position on the indole core—N-1, C-2, C-5—independently modulates electronic properties, steric profile, and downstream biological activity. The N-ethyl group influences logP, hydrogen-bond acceptor count, and steric hindrance at the reactive aldehyde site, directly affecting both synthetic reactivity (e.g., Knoevenagel condensation, Schiff base formation) and target binding . The 5-methoxy substituent is a key pharmacophoric element for VEGFR-2 kinase inhibition and tryptophan dioxygenase binding, as demonstrated by molecular docking studies on 5-methoxyindole-3-carboxaldehyde derivatives [1][2]. The 2-methyl group further restricts conformational freedom and modulates the electronic environment of the C-3 carbaldehyde, distinguishing it from 2-unsubstituted analogs. Procurement of a generic "indole-3-carbaldehyde" or even a singly-substituted analog risks introducing compounds with divergent reactivity profiles, altered ADMET properties, and non-comparable biological readouts.

Product-Specific Quantitative Differentiation Evidence for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde


Enhanced Lipophilicity vs. N-Unsubstituted Analog: Impact on Membrane Permeability and Downstream Activity

N-Ethylation dramatically increases lipophilicity compared to the N-unsubstituted analog. The target compound has a computed LogP of 2.79 (Chemscene) , while its N-unsubstituted counterpart 5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 6260-86-2) has a calculated XLogP3 of 1.9 . This LogP elevation of ~0.89 units is consistent with the established SAR that N-alkylation of the indole NH improves membrane permeability and cellular uptake .

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen-Bond Donor Elimination: Selectivity Advantage Over NH-Bearing Analogs

The N-ethyl substitution eliminates the indole NH hydrogen-bond donor (HBD), reducing the HBD count from 1 to 0 compared to the N-unsubstituted analog (CAS 6260-86-2) . In kinase inhibitor design, removal of the indole NH has been shown to reduce off-target binding to proteins that require HBD interactions at the hinge region, while maintaining potency through hydrophobic and π-stacking interactions .

Molecular Recognition Off-Target Selectivity Kinase Inhibition

Cytotoxic Activity Against A549 Lung Cancer Cells: Scaffold Validation

The 5-methoxyindole-3-carboxaldehyde scaffold, of which the target compound is an N-ethyl-2-methyl derivative, has been validated for in vitro anticancer activity against A549 human pulmonary epithelial lung cancer cells via MTT cytotoxicity assay [1]. Although quantitative IC50 values specifically for CAS 36149-66-3 have been reported in vendor literature (with low IC50 noted against A549), direct sourcing from primary peer-reviewed studies is currently limited. The structurally related compound 5-methoxyindole-3-carboxaldehyde (MICA, CAS 10601-19-1) demonstrated confirmed cytotoxicity against A549, with molecular docking indicating VEGFR-2 as a probable target [1].

Anticancer Research In Vitro Cytotoxicity A549

Purity and Procurement Specification: Baseline Quality Gate for Reproducible Synthesis

Commercial availability of the target compound at specified purities of ≥97% (Chemscene) to ≥98% (MolCore) provides a verifiable quality baseline. In contrast, the N-unsubstituted comparator 5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 6260-86-2) is more widely available but often at lower specified purity from certain vendors, and the presence of the reactive indole NH can lead to oxidative degradation pathways not present in the N-ethyl derivative . The target compound's storage specification (sealed in dry, 2–8°C) further supports procurement and handling protocols for sensitive synthetic sequences.

Quality Control Synthetic Reproducibility Procurement

Optimal Research and Industrial Application Domains for 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde Based on Differentiated Properties


Tryptophan Dioxygenase (TDO) Inhibitor Development Programs

The 5-methoxyindole-3-carbaldehyde scaffold is a key intermediate for synthesizing TDO inhibitors, which are investigated as anticancer immunomodulators . The N-ethyl-2-methyl substitution pattern enhances lipophilicity (LogP 2.79) and eliminates the indole NH hydrogen-bond donor, potentially improving membrane permeability and selectivity profiles of the resulting TDO inhibitors compared to those derived from the N-unsubstituted analog.

VEGFR-2 Tyrosine Kinase Inhibitor Lead Optimization

Molecular docking studies have validated that 5-methoxyindole derivatives can act as VEGFR-2 kinase inhibitors targeting the ATP-binding pocket [1][2]. The target compound's N-ethyl and 2-methyl substituents provide additional hydrophobic contacts and conformational constraint that can be exploited in structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity over VEGFR-1 and other off-target kinases.

Schiff Base and Chalcone Library Synthesis for Antimicrobial Screening

The C-3 aldehyde group in this compound is a reactive handle for Knoevenagel condensations and Schiff base formations, enabling rapid generation of compound libraries [3]. The N-ethyl protection prevents unwanted side reactions at the indole nitrogen during these transformations, a distinct synthetic advantage over NH-bearing indole-3-carbaldehydes that may undergo N-functionalization under basic conditions.

Physicochemical Property Benchmarking in Medicinal Chemistry Training Sets

With its well-defined computed properties (LogP 2.79, TPSA 31.23, 3 H-bond acceptors, 0 H-bond donors, 3 rotatable bonds) , this compound serves as an ideal reference standard for benchmarking computational ADMET prediction models and training medicinal chemists on how N-alkylation and methoxy substitution modulate drug-likeness parameters within the indole chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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